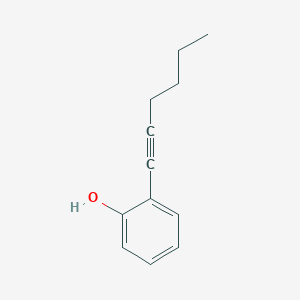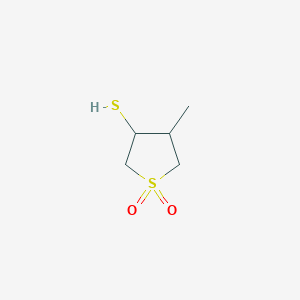
Phenol, 2-(1-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1-hexynyl)- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a hexynyl group attached to the second position of the phenol ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-(1-hexynyl)- can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hexynyl group. This reaction typically requires a strong base such as sodium hydroxide and is conducted under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, phenols are often produced from benzene derivatives. For instance, benzene can be sulfonated to form benzene sulfonic acid, which is then treated with sodium hydroxide to yield sodium phenoxide. Acidification of sodium phenoxide produces phenol .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1-hexynyl)- undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-hexynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, 2-(1-hexynyl)- involves its interaction with various molecular targets. Phenols are known to exert their effects through hydrogen bonding and interactions with enzymes and proteins. The hydroxyl group in phenols can form hydrogen bonds with amino acids in proteins, affecting their structure and function . Additionally, phenols can undergo redox reactions, influencing cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(1-hexynyl)- can be compared with other phenolic compounds such as catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) . While these compounds share the phenol moiety, the presence of the hexynyl group in phenol, 2-(1-hexynyl)- imparts unique chemical and physical properties, making it distinct in its reactivity and applications.
Conclusion
Phenol, 2-(1-hexynyl)- is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
125345-27-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-hex-1-ynylphenol |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10,13H,2-4H2,1H3 |
InChI-Schlüssel |
WKKVYDGBHJLYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)



![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
